Technical Whitepaper: 1-[(4-Chlorophenyl)phenylmethyl]piperazine
Technical Whitepaper: 1-[(4-Chlorophenyl)phenylmethyl]piperazine
Pharmacodynamics, Antiviral Mechanisms, and Molecular Utility[1]
Common Name: Norchlorcyclizine CAS Registry Number: 303-26-4 Chemical Class: Benzhydryl piperazine derivative[1][2][3]
Executive Summary
1-[(4-Chlorophenyl)phenylmethyl]piperazine, distinctively known as Norchlorcyclizine , represents the core pharmacophore of the benzhydryl piperazine class of antihistamines.[1][4] While historically categorized as the primary N-demethylated metabolite of first-generation H1 antagonists (Chlorcyclizine, Meclizine, Hydroxyzine), contemporary research has elevated its status from an inactive by-product to a bioactive scaffold with distinct therapeutic and toxicological profiles.[1]
This technical guide analyzes the compound’s dual mechanism of action: its classical (albeit reduced) affinity for the Histamine H1 receptor and its potent, non-canonical inhibition of Hepatitis C Virus (HCV) entry via direct interaction with the E1 envelope glycoprotein.[4] Furthermore, we detail the mechanistic basis of its teratogenic potential, a critical consideration for medicinal chemists utilizing this scaffold for drug design (e.g., Cetirizine synthesis).
Molecular Identity & Structural Pharmacology
Norchlorcyclizine is the structural backbone of the "piperazine antihistamine" family.[4] Its structure consists of a piperazine ring mono-substituted with a 4-chlorobenzhydryl group.[1]
-
Pharmacophore: The benzhydryl moiety provides lipophilicity essential for receptor pocket occupation, while the piperazine nitrogens serve as proton acceptors at physiological pH.[4]
-
Metabolic Context: It is generated via hepatic CYP450-mediated N-demethylation of Chlorcyclizine or oxidative cleavage of the side chains of Hydroxyzine and Meclizine.[1][4]
-
Synthetic Utility: It serves as the nucleophilic precursor for Cetirizine and Levocetirizine via alkylation with (2-chloroethoxy)acetic acid derivatives.[1][4]
Primary Mechanism: H1 Receptor Inverse Agonism
While less potent than its parent compounds, Norchlorcyclizine retains affinity for the Histamine H1 receptor (H1R).[4]
3.1 Mode of Action
Like most "antihistamines," Norchlorcyclizine is not a neutral antagonist but an inverse agonist .[1][4] The H1R is a G-protein-coupled receptor (GPCR) that exhibits constitutive activity (spontaneous transition to the active state
-
Binding: Norchlorcyclizine binds to the transmembrane domains (TM) of the H1R, specifically interacting with Asp107 in TM3 and Lys191 in TM5.[1][4]
-
Stabilization: It stabilizes the receptor in its inactive conformation (
), shifting the equilibrium away from the active state ( ).[1][4][5] -
Signal Cessation: This prevents the coupling of the G
q/11 protein, thereby inhibiting the downstream phospholipase C (PLC) cascade, IP3 generation, and cytosolic Calcium release.[4]
3.2 Comparative Potency
Data indicates that the N-substituent is critical for high-affinity binding.[1] The loss of the methyl (Chlorcyclizine) or ethoxy-ethanol (Hydroxyzine) group significantly increases the dissociation constant (
| Compound | H1R Affinity ( | Anticholinergic Activity |
| Chlorcyclizine (Parent) | ~10 nM | Moderate |
| Norchlorcyclizine (Metabolite) | >100 nM | Low |
| Cetirizine (Derivative) | ~6 nM | Negligible |
Emerging Mechanism: HCV Entry Inhibition
Recent repurposing screens have identified Norchlorcyclizine as a specific inhibitor of Hepatitis C Virus (HCV) entry, operating through a mechanism distinct from its antihistaminic activity.[1][4]
4.1 Target: E1 Envelope Glycoprotein
Unlike Direct-Acting Antivirals (DAAs) that target viral replication enzymes (NS3/4A, NS5A/B), Norchlorcyclizine targets the viral entry process.[1][4]
-
Fusion Inhibition: The molecule binds directly to the HCV E1 glycoprotein , specifically interacting with the hydrophobic pocket adjacent to the putative fusion peptide.[4][6]
-
Mechanism: This binding rigidifies the E1/E2 complex, preventing the low-pH-triggered conformational changes required for the fusion of the viral envelope with the host endosomal membrane.[4]
-
Specificity: It inhibits HCV pseudoparticles (HCVpp) and cell-culture infectious HCV (HCVcc) of genotypes 1b and 2a but does not affect HCV RNA replication directly.[1][4]
4.2 Pathway Visualization
The following diagram illustrates the blockade of the viral fusion event.
Figure 1: Mechanism of HCV entry inhibition.[1] Norchlorcyclizine binds the E1 subunit, preventing the conformational shift necessary for membrane fusion.
Toxicology: Teratogenic Mechanism
Norchlorcyclizine is historically significant in toxicology due to its association with cleft palate formation in rodent models.[1][4] This effect is not mediated by H1 antagonism but by a physicochemical interaction with the extracellular matrix.[1]
-
Chondroitin Sulfate Binding: The piperazine nitrogen is protonated at physiological pH.[1][4] This cationic species binds tightly to the anionic sulfate groups of chondroitin sulfate in the embryonic extracellular matrix.
-
Calcium Displacement: This binding displaces Calcium ions (
) essential for palatal shelf elevation and fusion during embryogenesis.[1][4] -
Result: The "wedging" of the palatal shelves fails, leading to cleft palate.[4] This toxicity profile necessitates the strict removal of Norchlorcyclizine impurities from commercial Cetirizine/Hydroxyzine preparations.[1][4]
Experimental Protocols
Protocol A: HCV Pseudoparticle (HCVpp) Entry Assay
To validate the fusion inhibition mechanism described in Section 4.[4]
-
Pseudoparticle Generation:
-
Target Cell Preparation:
-
Seed Huh-7.5 human hepatoma cells (1 × 10⁴ cells/well) in 96-well plates.
-
-
Inhibitor Treatment:
-
Infection:
-
Readout:
Protocol B: H1 Receptor Radioligand Binding
To determine affinity (
-
Membrane Preparation:
-
Homogenize CHO-K1 cells stably expressing human H1 receptors in ice-cold Tris-HCl buffer (50 mM, pH 7.4).
-
Centrifuge at 20,000 x g for 20 mins; resuspend pellet in assay buffer.
-
-
Incubation:
-
Filtration:
-
Analysis:
References
-
Chamoun-Emanuelli, A. M., et al. (2015).[1][4] Repurposing of the antihistamine chlorcyclizine and related compounds for treatment of hepatitis C virus infection. Science Translational Medicine.
-
He, S., et al. (2015).[1][4] Chlorcyclizine is a pangenotypic inhibitor of hepatitis C virus entry.[1][4] Scientific Reports.[1][4] [1][4]
-
Lian, Z., et al. (2020).[1][4] Chlorcyclizine Inhibits Viral Fusion of Hepatitis C Virus Entry by Directly Targeting HCV Envelope Glycoprotein 1.[1][4][6] Cell Chemical Biology.
-
King, C. T., et al. (1965).[1][4] Teratogenic effect of buclizine and hydroxyzine in the rat and chlorcyclizine in the mouse. American Journal of Obstetrics and Gynecology.
-
Wilk, A. L., et al. (1978).[1][4] Chlorcyclizine induction of cleft palate in the rat: degradation of palatal glycosaminoglycans. Teratology.
-
Gillum, J. G., et al. (1996).[1][4] Hydroxyzine and Cetirizine Pharmacokinetics/Pharmacodynamics. Clinical Pharmacokinetics.
Sources
- 1. Chlorcyclizine | C18H21ClN2 | CID 2710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Norchlorcyclizine | C17H19ClN2 | CID 9340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Cetirizine - Wikipedia [en.wikipedia.org]
- 5. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chlorcyclizine Inhibits Viral Fusion of Hepatitis C Virus Entry by Directly Targeting HCV Envelope Glycoprotein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
